2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound with the molecular formula C13H19N3O3 It is characterized by the presence of a piperazine ring substituted with a nitrobenzyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 4-nitrobenzyl chloride with piperazine, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethan-1-ol group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[4-(4-Aminobenzyl)piperazino]ethan-1-ol, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Aminobenzyl)piperazino]ethan-1-ol
- 2-[4-(4-Methylbenzyl)piperazino]ethan-1-ol
- 2-[4-(4-Chlorobenzyl)piperazino]ethan-1-ol
Uniqueness
2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents on the benzyl group, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-10-9-14-5-7-15(8-6-14)11-12-1-3-13(4-2-12)16(18)19/h1-4,17H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJMPSCCDHCPIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351233 |
Source
|
Record name | 2-{4-[(4-Nitrophenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175134-93-7 |
Source
|
Record name | 2-{4-[(4-Nitrophenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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